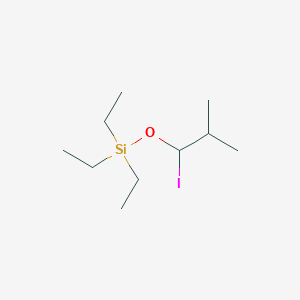
Silane, triethyl(1-iodo-2-methylpropoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, triethyl(1-iodo-2-methylpropoxy)- is an organosilicon compound with the molecular formula C10H23IOSi. It is a specialized chemical used in various industrial and research applications. The compound is characterized by the presence of a silane group bonded to triethyl and 1-iodo-2-methylpropoxy groups, making it a versatile reagent in organic synthesis.
准备方法
The synthesis of Silane, triethyl(1-iodo-2-methylpropoxy)- typically involves the reaction of triethylsilane with 1-iodo-2-methylpropoxy derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity .
化学反应分析
Silane, triethyl(1-iodo-2-methylpropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can act as a reducing agent in organic synthesis, converting carbonyl compounds to alcohols.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as halides or alkoxides, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium iodide. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Silane, triethyl(1-iodo-2-methylpropoxy)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for various biochemical assays and studies.
Industry: The compound is used in the production of specialty materials, such as coatings and adhesives, due to its unique chemical properties
作用机制
The mechanism of action of Silane, triethyl(1-iodo-2-methylpropoxy)- involves the interaction of the silane group with various molecular targets. The compound can form stable bonds with carbon and other elements, facilitating the formation of new chemical structures. The pathways involved in its reactions include nucleophilic substitution, where the iodine atom is replaced by other nucleophiles, and hydrosilylation, where the silane group adds to unsaturated carbon-carbon bonds .
相似化合物的比较
Silane, triethyl(1-iodo-2-methylpropoxy)- can be compared with other similar compounds, such as:
Triethylsilane: A simpler silane compound used as a reducing agent in organic synthesis.
Trimethylsilyl iodide: Another organosilicon compound with similar reactivity but different substituents.
Triethyl(1-chloro-2-methylpropoxy)silane: A compound with a chlorine atom instead of iodine, showing different reactivity and applications.
The uniqueness of Silane, triethyl(1-iodo-2-methylpropoxy)- lies in its specific combination of substituents, which provides distinct reactivity and versatility in various chemical reactions .
属性
CAS 编号 |
176169-66-7 |
|---|---|
分子式 |
C10H23IOSi |
分子量 |
314.28 g/mol |
IUPAC 名称 |
triethyl-(1-iodo-2-methylpropoxy)silane |
InChI |
InChI=1S/C10H23IOSi/c1-6-13(7-2,8-3)12-10(11)9(4)5/h9-10H,6-8H2,1-5H3 |
InChI 键 |
IKWWBKAKLUHZEK-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)OC(C(C)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


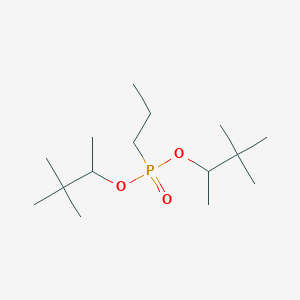
![1,1',1''-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene)](/img/structure/B12561444.png)
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B12561452.png)
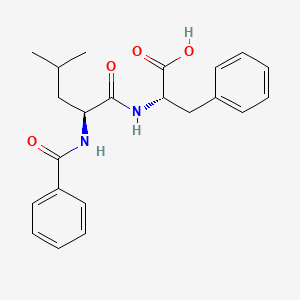
![Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate](/img/structure/B12561460.png)
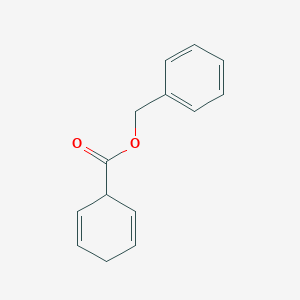

![2,6-Bis[(propan-2-yl)oxy]phenol](/img/structure/B12561487.png)

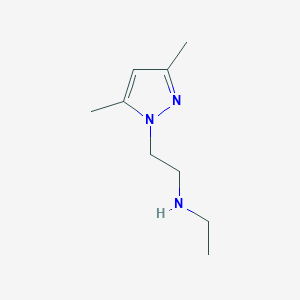
![N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)](/img/structure/B12561510.png)
![1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12561519.png)
![4-[(nitrooxy)methyl]Benzoic acid](/img/structure/B12561520.png)

